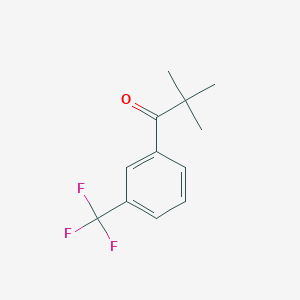

2,2-Dimethyl-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

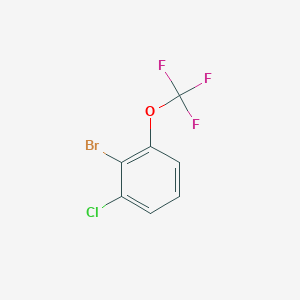

The compound of interest, 2,2-Dimethyl-3'-trifluoromethylpropiophenone, is a chemical entity that can be inferred to possess a trifluoromethyl group attached to a propiophenone backbone with additional methyl groups. This structure suggests potential reactivity and utility in organic synthesis, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to products like tetraarylethanes and diarylisochromanones . Another approach includes the synthesis of complex structures from 2,4-dihydroxypropiophenone, which involves multiple steps including Stille cross-coupling reactions . Additionally, the preparation of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base has been reported, showcasing the versatility of propiophenone derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be complex, with the potential for multiple isomers and conformations. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone has been determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and a twisted conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of propiophenone derivatives can be diverse. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone involves bromination, amination, cyclization, and acidification steps . This indicates that the trifluoromethyl group in the compound of interest may also allow for selective reactions, such as halogenation and amination, which are crucial in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be deduced from the synthesis and characterization of similar molecules. For instance, new polyamides and polyimides derived from 2,2'-dimethyl-biphenylene show excellent solubility, thermal stability, and mechanical strength . Similarly, fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers exhibit low moisture absorption, low dielectric constants, and high thermal stability . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics suitable for advanced material applications.

Aplicaciones Científicas De Investigación

Novel Arylene Ether Polymers

Research on novel arylene ether polymers utilizing 2-trifluoromethyl-activated bisfluoro monomers, including derivatives of 2,2-Dimethyl-3'-trifluoromethylpropiophenone, has shown promising results. These polymers, synthesized through Suzuki-coupling reactions and subsequent nucleophilic displacement, exhibit outstanding thermal stability with glass-transition temperatures reaching up to 332°C and thermal degradation points beyond 670°C. Their solubility in a variety of organic solvents and ability to form transparent, flexible films highlight their potential in optical applications and as materials with high thermal resistance (Huang et al., 2007).

Supramolecular Structure Formation

Another study explored new oxyalkyl derivatives of trifluoromethanesulfonamide, incorporating structural elements akin to 2,2-Dimethyl-3'-trifluoromethylpropiophenone. These compounds form intricate supramolecular structures through self-assembly, driven by intermolecular hydrogen bonding. This dynamic interplay between different types of hydrogen-bonded associates in various phases offers insights into the design of molecular materials with tailored physical properties and phase behavior (Chipanina et al., 2020).

Organosoluble Fluorinated Polymers

In the realm of polymer science, a study on the synthesis of organosoluble fluorinated polymers, leveraging compounds similar to 2,2-Dimethyl-3'-trifluoromethylpropiophenone, revealed materials with high glass-transition temperatures and excellent solubility in common organic solvents. These polymers' ability to form strong, flexible films, coupled with their low moisture absorption and low dielectric constants, underscores their utility in electronic and optical applications, where material stability and performance are paramount (Liaw et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIPNRSETZEWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609090 |

Source

|

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3'-trifluoromethylpropiophenone | |

CAS RN |

898766-39-7 |

Source

|

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)